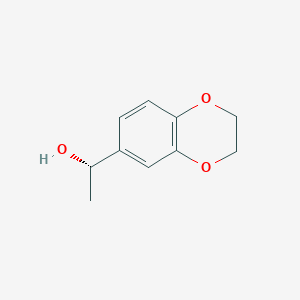
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Descripción general
Descripción
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, commonly referred to as a benzodioxin derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 180.20 g/mol. The compound features a benzodioxin scaffold which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| CAS Number | 132486-27-2 |
| Purity | Typically 95% |
Antioxidant Properties
Research indicates that benzodioxin derivatives exhibit significant antioxidant activity. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Neuroprotective Effects
Studies have shown that compounds similar to this compound possess neuroprotective properties. For instance, they may modulate neuroinflammatory responses and prevent neuronal cell death in models of neurodegenerative diseases.
Anticancer Activity
Preliminary investigations suggest that this compound may have anticancer effects. It has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Study 1: Antioxidant Activity Assessment
A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various benzodioxin derivatives using DPPH and ABTS assays. This compound demonstrated a significant reduction in DPPH radical concentration compared to control samples.
Study 2: Neuroprotective Mechanisms
In a research article published in the Journal of Neurochemistry, the neuroprotective effects of this compound were evaluated in an in vitro model of oxidative stress induced by hydrogen peroxide. The results indicated that treatment with the compound significantly reduced cell death and increased the expression of neuroprotective genes.
Study 3: Anticancer Potential
A recent study published in Cancer Letters explored the anticancer properties of this compound against breast cancer cell lines. The compound was found to inhibit cell growth by inducing G0/G1 phase arrest and promoting apoptosis through caspase activation.
Propiedades
IUPAC Name |
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7,11H,4-5H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYTYSANYGEBEZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















